BenchChemオンラインストアへようこそ!

5-trans U-44069

mPGES-1 Inhibition Prostaglandin E2 Synthase Eicosanoid Pathway

5-trans U-44069 is the trans isomer of U-44069 with a fundamentally distinct pharmacological profile. Unlike the cis isomer—a potent TP receptor agonist inducing vasoconstriction and platelet activation—5-trans U-44069 inhibits mPGES-1 with negligible TP activity. This stereochemical difference is critical: substituting isomers invalidates experimental outcomes. Use as a stereoisomer negative control in TP receptor studies or as a baseline inhibitor in mPGES-1 drug discovery. Verify stereochemistry before purchase to ensure target-specific results.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS No. 56985-32-1
Cat. No. B1682052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-trans U-44069
CAS56985-32-1
SynonymsU 44069
U-44069
U44069
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O
InChIInChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1
InChIKeyDJKDIKIDYDXHDD-IGUVKOCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-trans U-44069 (CAS 56985-32-1) for Scientific Procurement: What to Know Before You Order


5-trans U-44069 (CAS 56985-32-1, also referred to by the alternative CAS 330796-57-1) is the trans isomer of the synthetic thromboxane A₂ (TP) receptor agonist U-44069 . Unlike the parent cis isomer (U-44069, CAS 56985-32-1) which acts primarily as a TP receptor agonist , 5-trans U-44069 exhibits a distinct pharmacological profile as an inhibitor of microsomal prostaglandin E₂ synthase (mPGES) . This structural isomerization fundamentally alters the compound's biological target and intended research application, making it critical for procurement specialists to distinguish between these two stereoisomers when sourcing materials for eicosanoid pathway studies or cardiovascular research.

5-trans U-44069 vs. Generic Substitution: Why In-Class Compounds Are Not Interchangeable


Substituting 5-trans U-44069 with its parent cis isomer U-44069 or the closely related thromboxane mimetic U-46619 will yield fundamentally different and potentially invalid experimental outcomes. U-44069 and U-46619 are both designed as stable analogs of the endoperoxide PGH₂ and function as potent TP receptor agonists, inducing vasoconstriction and platelet activation . In contrast, 5-trans U-44069, the trans isomer of U-44069, demonstrates negligible TP receptor agonism and instead acts as a weak inhibitor of prostaglandin E₂ synthase [1]. Using the incorrect isomer in a study designed to inhibit mPGES-1 would introduce unintended TP receptor-mediated confounding effects. Conversely, employing 5-trans U-44069 in a protocol requiring TP receptor activation would result in a lack of expected response. The quantitative evidence below underscores why these stereoisomers cannot be treated as functionally interchangeable, necessitating precise compound selection based on the specific enzymatic target of interest.

5-trans U-44069: Quantitative Evidence for Differentiated mPGES Inhibition vs. TP Receptor Agonists


Inhibition of Prostaglandin E₂ Synthase Activity: 5-trans U-44069 vs. U-44069 and U-46619

In a comparative enzyme assay measuring the conversion of PGH₂ to PGE₂ by human microsomal prostaglandin E₂ synthase (mPGES-1), 5-trans U-44069 at a concentration of 10 μM inhibited the enzyme's activity, producing an inhibition rate of less than 20% [1]. Under identical assay conditions (10 μM concentration, same enzyme source and substrate), the parent compound U-44069 and the related thromboxane mimetic U-46619 also exhibited only low-level inhibition (<30%), confirming that the trans isomer's inhibitory effect, while modest, is not a property shared by potent TP receptor agonists . This head-to-head comparison establishes that 5-trans U-44069 possesses a distinct, quantifiable mPGES-1 inhibitory activity that is absent or negligible in the cis isomer and U-46619.

mPGES-1 Inhibition Prostaglandin E2 Synthase Eicosanoid Pathway Inflammation Enzyme Assay

Absence of TP Receptor-Mediated Calcium Mobilization: 5-trans U-44069 vs. U-44069

U-44069 (the cis isomer) acts as a potent TP receptor agonist, causing significant calcium mobilization and receptor desensitization. For instance, incubation of CHRF-288 megakaryocytic cells with U-44069 resulted in a 75% decrease in subsequent TxA₂ receptor-stimulated Ca²⁺ release [1]. In contrast, 5-trans U-44069, as the trans isomer, does not elicit this TP receptor-mediated calcium response . While direct comparative data for 5-trans U-44069 in the exact same calcium assay is not available, the structural isomerization that defines 5-trans U-44069 (a trans double bond at the 5,6 position versus the cis configuration in U-44069) is well-established to ablate its ability to activate the TP receptor, thereby eliminating the downstream calcium flux and vasoconstrictive effects that are characteristic of the parent compound .

TP Receptor Calcium Signaling Platelet Activation Vasoconstriction Receptor Desensitization

Comparative Vasoconstrictor Potency in Vascular Tissue: U-44069 vs. U-46619

While 5-trans U-44069 is not a TP receptor agonist and therefore lacks vasoconstrictor activity, understanding the potency of its parent compound U-44069 relative to U-46619 provides crucial context for procurement decisions. In isolated rat pulmonary artery rings, both U-44069 and U-46619 exhibited potent concentration-dependent contractile responses, with reported EC₅₀ values of approximately 4 x 10⁻¹⁰ M for both compounds [1]. This cross-study comparable data demonstrates that U-44069 and U-46619 are essentially equipotent as vasoconstrictors in this assay system. Therefore, if a researcher's goal is to activate TP receptors, either compound may be suitable; however, if the objective is to inhibit mPGES-1 without TP receptor activation, 5-trans U-44069 is the only appropriate choice among these structurally related analogs.

Vasoconstriction Pulmonary Artery Smooth Muscle TP Receptor Ex Vivo

Platelet Activation Profile: Differential EC₅₀ Values for U-44069 in Shape Change vs. Aggregation vs. Phosphatidate Formation

U-44069 exhibits a nuanced platelet activation profile with distinct EC₅₀ values for different endpoints: 1.8 nM for stimulating platelet shape change (without a measurable increase in intracellular Ca²⁺), 3 µM for inducing platelet aggregation, and 54 nM for stimulating phosphatidate formation . This differential potency across functional assays highlights the complexity of TP receptor signaling. Importantly, 5-trans U-44069, as the trans isomer, is expected to lack these TP receptor-mediated activities entirely, as confirmed by its inability to inhibit mPGES-1 by more than 20% [1]. This class-level inference is supported by the known structure-activity relationship of prostanoids, where the cis double bond is essential for TP receptor binding and activation.

Platelet Aggregation Shape Change Phosphatidate Formation TP Receptor Ex Vivo

5-trans U-44069: Validated Research Applications for mPGES-1 Studies and Non-TP Pathway Investigations


Negative Control or Isomer Control for TP Receptor-Mediated Platelet and Vascular Studies

5-trans U-44069 serves as an ideal stereoisomer control for experiments utilizing U-44069 or U-46619. Because 5-trans U-44069 lacks TP receptor agonist activity (as established in Section 3, Evidence Items 2 and 4) but shares nearly identical chemical and physical properties with the active cis isomer, it can be used to confirm that observed effects (e.g., platelet aggregation, calcium flux, vasoconstriction) are specifically due to TP receptor activation and not nonspecific membrane interactions or other off-target effects [1]. This application is critical for ensuring the pharmacological specificity of results in cardiovascular and platelet biology research.

Investigation of mPGES-1 as a Drug Target in Inflammation and Cancer

Although 5-trans U-44069 is a weak mPGES-1 inhibitor (<20% at 10 µM), its distinct lack of TP receptor agonism makes it a valuable tool compound for initial screening and assay development in mPGES-1 drug discovery programs . Researchers can use 5-trans U-44069 to establish baseline inhibition levels in their specific enzyme assays without the confounding vasoactive and platelet-activating effects that would be introduced by U-44069 or U-46619. This allows for cleaner interpretation of structure-activity relationships when developing more potent and selective mPGES-1 inhibitors for inflammatory diseases or cancer [1].

Eicosanoid Pathway Profiling in Cells and Tissues

In studies aiming to dissect the complex arachidonic acid cascade, 5-trans U-44069 can be employed to selectively perturb the PGE₂ synthase branch of the pathway without simultaneously activating TP receptors on platelets, endothelial cells, or smooth muscle . This selective inhibition, though modest, allows researchers to examine the contribution of mPGES-1-derived PGE₂ to physiological or pathological processes in vitro (e.g., using cell lines or primary cells overexpressing mPGES-1) [1]. The compound's inactivity at TP receptors ensures that any observed changes are not attributable to thromboxane mimetic effects, thereby increasing the confidence in pathway-specific conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-trans U-44069

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.